

# An In-depth Technical Guide to 5-Bromonicotinaldehyde (CAS: 113118-81-3)

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## Compound of Interest

Compound Name: 5-Bromonicotinaldehyde

Cat. No.: B046077

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## Abstract

**5-Bromonicotinaldehyde**, with CAS number 113118-81-3, is a highly versatile and valuable building block in the field of organic synthesis and medicinal chemistry.<sup>[1][2]</sup> Its unique bifunctional nature, possessing both a reactive aldehyde group and a bromine-substituted pyridine ring, allows for a diverse range of chemical transformations.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key reactions, and its significant applications in the synthesis of pharmacologically active compounds, particularly kinase inhibitors.

## Chemical and Physical Properties

**5-Bromonicotinaldehyde**, also known as 5-bromo-3-pyridinecarboxaldehyde, is a solid at room temperature.<sup>[1][2]</sup> Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	113118-81-3	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	186.01 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Appearance	White to off-white crystalline powder or solid	<a href="#">[5]</a>
Melting Point	98-102 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point (Predicted)	251.1 °C	<a href="#">[2]</a>
Density (Predicted)	1.683 g/cm <sup>3</sup>	<a href="#">[2]</a>
SMILES	<chem>O=Cc1cncc(Br)c1</chem>	<a href="#">[2]</a> <a href="#">[6]</a>
InChI	InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H	<a href="#">[2]</a>
Purity	Typically >97%	<a href="#">[7]</a>
Solubility	Soluble in organic solvents such as ethanol and acetone.	<a href="#">[2]</a>

## Synthesis

A common and efficient method for the synthesis of **5-Bromonicotinaldehyde** involves the bromination of nicotinic acid. One patented approach describes the treatment of nicotinic acid with thionyl chloride, followed by bromination in the presence of a Lewis acid catalyst.[\[1\]](#) An optimized version of this method, starting from nicotinic acid hydrochloride, involves refluxing with thionyl chloride and bromine, with the addition of powdered iron, achieving yields as high as 90%.[\[1\]](#)

## Reactivity and Key Synthetic Applications

The chemical reactivity of **5-Bromonicotinaldehyde** is centered around its two primary functional groups: the aldehyde and the carbon-bromine bond on the pyridine ring.[\[2\]](#) This dual reactivity makes it a powerful intermediate for constructing complex molecular architectures.[\[1\]](#)

## Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is readily substituted via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.<sup>[3]</sup> This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, yielding 5-aryl-nicotinaldehydes, which are key intermediates in the synthesis of compounds like kinase inhibitors.<sup>[3][8]</sup>

- Materials: **5-Bromonicotinaldehyde** (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq), Base (e.g., Potassium carbonate, 2.0 eq), Solvent (e.g., a mixture of Toluene, Ethanol, and Water).<sup>[1]</sup>
- Procedure:
  - In a round-bottom flask, combine **5-Bromonicotinaldehyde**, the arylboronic acid, and the base.<sup>[1]</sup>
  - Purge the flask with an inert gas (e.g., argon or nitrogen).
  - Add the degassed solvent mixture and the palladium catalyst.<sup>[9]</sup>
  - Heat the reaction mixture (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.<sup>[10]</sup>
  - Upon completion, cool the reaction to room temperature.<sup>[9]</sup>
  - Dilute the mixture with ethyl acetate and wash with water and brine.<sup>[1]</sup>
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.<sup>[1]</sup>
  - Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-nicotinaldehyde.<sup>[1]</sup>



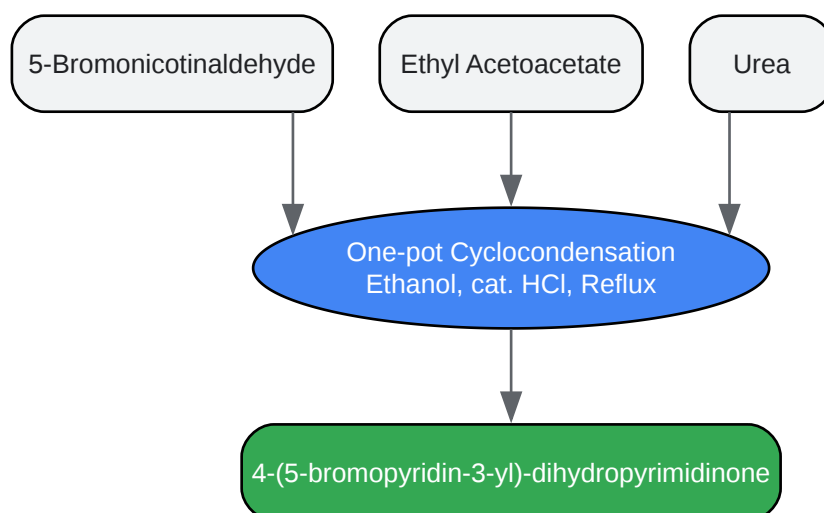
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*General workflow for the Suzuki-Miyaura coupling.*

## Biginelli Reaction

**5-Bromonicotinaldehyde** can participate in the Biginelli reaction, a one-pot cyclocondensation with a  $\beta$ -ketoester and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). [2] These heterocyclic scaffolds are of significant interest due to their wide range of biological activities, including anticancer and antimicrobial properties.[2][11]

- Materials: **5-Bromonicotinaldehyde** (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Urea (1.5 mmol), Ethanol, Concentrated Hydrochloric Acid (catalyst).[2]
- Procedure:
  - In a round-bottom flask, combine **5-Bromonicotinaldehyde**, ethyl acetoacetate, and urea in ethanol.[2]
  - Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).[2]
  - Heat the mixture to reflux for 4-6 hours, monitoring by TLC.[2]
  - Cool the reaction mixture to room temperature, allowing the product to precipitate.[2]
  - Collect the solid by filtration and wash with cold ethanol.[2]
  - Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.[2]



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*Schematic of the Biginelli reaction.*

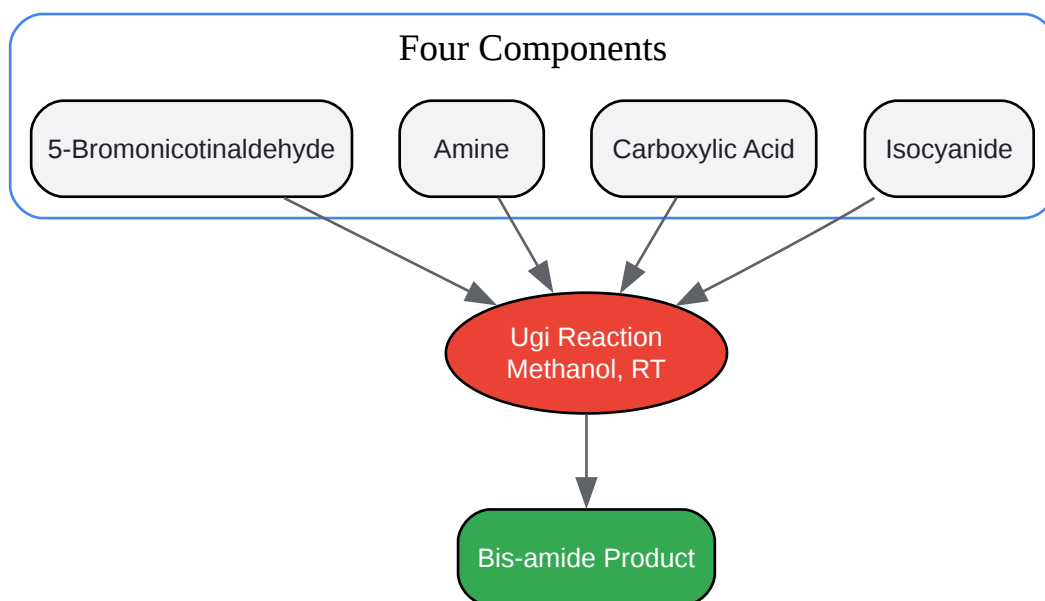
## Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity.

**5-Bromonicotinaldehyde** can serve as the aldehyde component in this reaction, combining with an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single step.<sup>[2]</sup> This reaction is highly valuable in drug discovery for creating large libraries of peptide-like molecules.<sup>[2]</sup>

- Materials: **5-Bromonicotinaldehyde** (1.0 mmol), a primary amine (1.0 mmol), a carboxylic acid (1.0 mmol), an isocyanide (1.0 mmol), Methanol.<sup>[2]</sup>
- Procedure:
  - Dissolve **5-Bromonicotinaldehyde** and the primary amine in methanol and stir at room temperature for 30 minutes to form the imine intermediate.<sup>[2]</sup>
  - Add the carboxylic acid and the isocyanide to the mixture.<sup>[2]</sup>
  - Continue stirring at room temperature for 24-48 hours, monitoring by TLC.<sup>[2]</sup>
  - Upon completion, remove the solvent under reduced pressure.<sup>[2]</sup>

- Purify the resulting bis-amide, often by column chromatography.



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*The four-component Ugi reaction.*

## Friedländer Annulation

**5-Bromonicotinaldehyde** can potentially be used in a modified Friedländer annulation to synthesize substituted 1,8-naphthyridines.[3] This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive  $\alpha$ -methylene group.[3] 1,8-naphthyridines are important scaffolds in medicinal chemistry.[3][11]

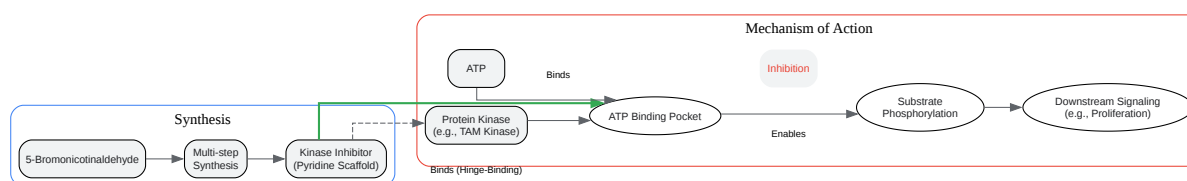
- Materials: 2-Amino-**5-bromonicotinaldehyde** (hypothetical intermediate from **5-Bromonicotinaldehyde**), a ketone with an  $\alpha$ -methylene group (e.g., acetone), a catalyst (e.g., KOH or piperidine), and a solvent (e.g., ethanol or DMF).[8]
- Procedure:
  - Combine the 2-amino-**5-bromonicotinaldehyde**, the ketone, and the catalyst in a reaction vessel.[8]
  - If using a solvent, add it to the mixture.

- Heat the reaction mixture (typically 80-150 °C) with stirring for 2-24 hours, monitoring by TLC.[8]
- After cooling, if the product precipitates, it can be collected by filtration.[8] Otherwise, an aqueous work-up followed by extraction and purification by column chromatography is performed.

## Application in Drug Discovery: Kinase Inhibitors

A significant application of **5-Bromonicotinaldehyde** is in the synthesis of kinase inhibitors.[1] [10] Protein kinases are crucial in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The pyridine scaffold, a core component of **5-Bromonicotinaldehyde**, is prevalent in many FDA-approved drugs and can act as a "hinge-binder" in the ATP-binding pocket of kinases.[1]

Derivatives of **5-Bromonicotinaldehyde** have been used to synthesize inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer progression and drug resistance.[1] The synthetic strategy often involves converting the aldehyde to an oxime, followed by further functionalization and cyclization to create the desired heterocyclic core.[1] The bromine atom serves as a convenient handle for introducing molecular diversity through cross-coupling reactions to modulate the pharmacological properties of the final compounds.[1]



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*Conceptual workflow from **5-Bromonicotinaldehyde** to kinase inhibition.*

## Safety and Handling

**5-Bromonicotinaldehyde** is classified as harmful and an irritant.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]

## Conclusion

**5-Bromonicotinaldehyde** is a versatile and indispensable reagent in modern organic synthesis and drug discovery. Its well-defined reactivity at both the aldehyde and the bromo-substituted positions provides a robust platform for the strategic and efficient assembly of complex heterocyclic compounds with significant biological potential. The experimental protocols and applications outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage this important building block in their synthetic endeavors.

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Address: 3281 E Guasti Rd

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